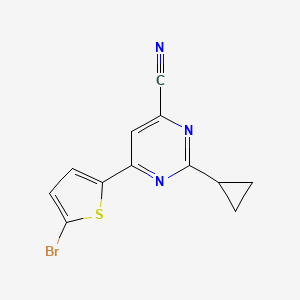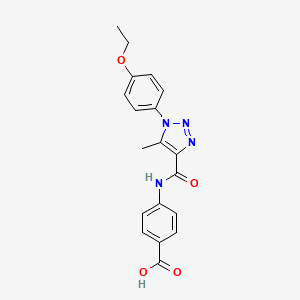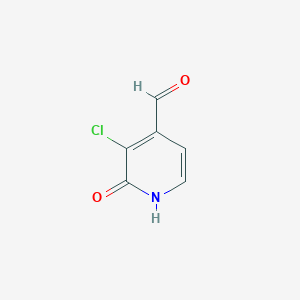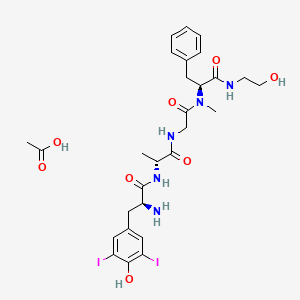
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diiodo-tyr1)-dago acetate salt is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of diiodotyrosine residues, which contribute to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-tyr1)-dago acetate salt typically involves the incorporation of diiodotyrosine into a peptide chain. The process begins with the iodination of tyrosine residues, followed by peptide synthesis using standard solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often include the use of protecting groups to ensure selective reactions and high yields.
Industrial Production Methods
Industrial production of (3,5-Diiodo-tyr1)-dago acetate salt involves large-scale peptide synthesis techniques. These methods are optimized for high purity and yield, often utilizing automated peptide synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(3,5-Diiodo-tyr1)-dago acetate salt undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be employed to remove the iodine atoms, converting diiodotyrosine back to tyrosine.
Substitution: The iodine atoms in diiodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives of diiodotyrosine.
Reduction: Tyrosine residues.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3,5-Diiodo-tyr1)-dago acetate salt is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the study of iodine’s effects on peptide stability and reactivity.
Biology
In biological research, this compound is utilized to investigate the role of iodinated tyrosine residues in protein function and signaling pathways. It serves as a model compound for studying thyroid hormone synthesis and metabolism.
Medicine
In medicine, (3,5-Diiodo-tyr1)-dago acetate salt has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to interact with specific receptors and enzymes makes it a valuable tool for pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for radiolabeled compounds in imaging studies.
作用機序
The mechanism of action of (3,5-Diiodo-tyr1)-dago acetate salt involves its interaction with specific molecular targets, such as receptors and enzymes. The diiodotyrosine residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s effects are mediated through its ability to mimic or inhibit natural peptides and proteins.
類似化合物との比較
Similar Compounds
- (3,5-Diiodo-tyr1,D-ala2)-met-enkephalin amide acetate salt
- (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
Uniqueness
(3,5-Diiodo-tyr1)-dago acetate salt is unique due to its specific iodination pattern and the presence of diiodotyrosine residues This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties
特性
分子式 |
C28H37I2N5O8 |
|---|---|
分子量 |
825.4 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H33I2N5O6.C2H4O2/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16;1-2(3)4/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38);1H3,(H,3,4)/t15-,20+,21+;/m1./s1 |
InChIキー |
NQDCWJCZGNEEIE-JWSHHTFZSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
正規SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


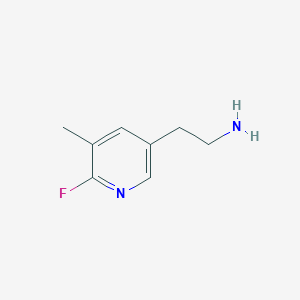

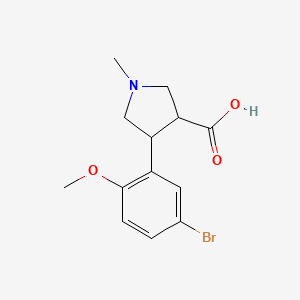
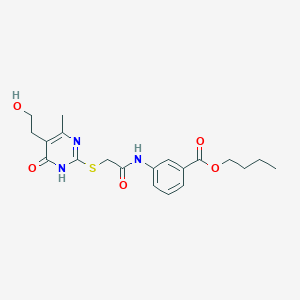
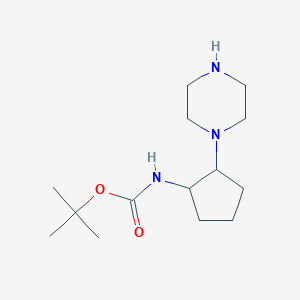
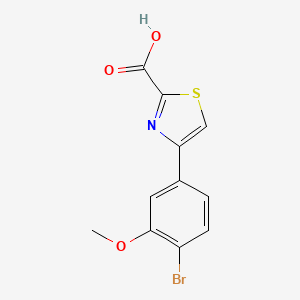
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
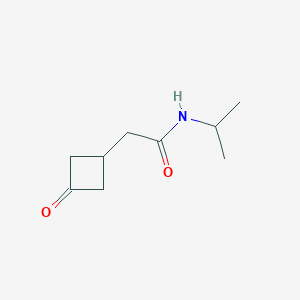
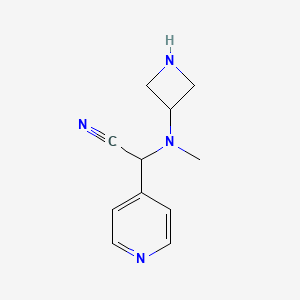
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
